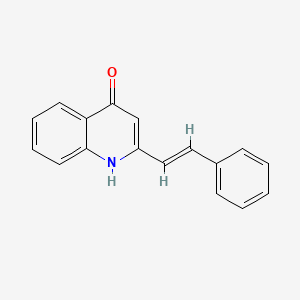

2-(2-phenylvinyl)-4-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-12-14(11-10-13-6-2-1-3-7-13)18-16-9-5-4-8-15(16)17/h1-12H,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNABULUPJVORE-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Phenylvinyl 4 Quinolinol and Analogous Structures

Classical Approaches to Quinoline (B57606) and 4-Quinolinone Synthesis

The foundational methods for constructing the quinoline ring system have provided the chemical community with a versatile toolkit. These classical name reactions, while sometimes requiring harsh conditions, remain relevant and are often the starting point for more complex syntheses.

Gould–Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). Current time information in Bangalore, IN.uvigo.gal The reaction typically begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate (EMME). jptcp.com This initial step forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures in a solvent like diphenyl ether, leads to the formation of a 4-hydroxyquinoline-3-carboxylate ester. jptcp.comdntb.gov.ua Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline (B1666331) core. Current time information in Bangalore, IN.uvigo.gal The regioselectivity of the Gould-Jacobs reaction is a key consideration, as the cyclization can be influenced by the substitution pattern on the aniline ring. jptcp.com

Conrad–Limpach Synthesis

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgmdpi.com The reaction conditions play a crucial role in determining the final product. At lower temperatures (around 100 °C), the reaction favors the formation of a β-anilinoacrylate intermediate, which upon thermal cyclization at higher temperatures (around 250 °C) yields the 4-hydroxyquinoline. mdpi.com The use of an inert, high-boiling solvent can significantly improve the yields of the cyclization step. wikipedia.org This method is particularly useful for the synthesis of a wide range of substituted 4-quinolinones. wikipedia.org

Camps' Cyclization

Camps' cyclization is a versatile method for the synthesis of both 2-hydroxyquinolines and 4-hydroxyquinolines from o-acylaminoacetophenones. The regioselectivity of the cyclization is dependent on the reaction conditions, particularly the base used. The intramolecular condensation can occur in two ways, leading to the formation of either a 2-quinolone or a 4-quinolone derivative. This method has been adapted for the synthesis of various substituted quinolones, including 2-aryl- and 2-vinyl-4-quinolones. arabjchem.org

Knorr Quinoline Cyclization

The Knorr quinoline synthesis traditionally involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to produce 2-hydroxyquinolines. wikipedia.orgdrugfuture.comchempedia.info However, under specific conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org For instance, the choice of acid and its concentration can influence the reaction pathway. While high concentrations of polyphosphoric acid (PPA) favor the formation of 2-hydroxyquinolines, smaller amounts can lead to the generation of 4-hydroxyquinolines. wikipedia.org The mechanism is believed to proceed through a dicationic intermediate, and the reaction conditions dictate the ultimate cyclization pattern. wikipedia.org

Friedländer Annulation and Modifications

The Friedländer annulation is a widely used and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone). nih.gov The reaction can be catalyzed by either acids or bases. jptcp.com A significant advantage of the Friedländer synthesis is its high regioselectivity, as the substitution pattern of the resulting quinoline is directly determined by the starting materials. Numerous modifications to the classical Friedländer reaction have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. These include the use of various catalysts such as Lewis acids and the application of microwave irradiation. nih.gov

Targeted Synthesis of Styrylquinolines

The introduction of a styryl group at the 2-position of the quinoline ring to form compounds like 2-(2-phenylvinyl)-4-quinolinol requires specific synthetic strategies. While classical methods can be adapted, modern approaches often provide more direct and efficient routes.

A prominent strategy for the synthesis of 2-styrylquinolines involves a tandem reaction combining a Friedländer annulation with a Knoevenagel condensation. mq.edu.aursc.org In this approach, a 2-aminoaryl ketone is reacted with an active methylene (B1212753) compound (such as ethyl acetoacetate) and an aromatic aldehyde in a one-pot procedure. mq.edu.au The initial Friedländer reaction forms a 2-methylquinoline (B7769805) intermediate in situ, which then undergoes a Knoevenagel condensation with the aromatic aldehyde to yield the desired 2-styrylquinoline (B1231325). rsc.org Various catalysts, including metal Lewis acids like indium(III) triflate (In(OTf)₃), have been shown to be effective for this tandem reaction. mq.edu.au Metal-free protocols using deep eutectic solvents have also been developed, offering a more environmentally benign approach. rsc.org

Another approach involves the modification of a pre-formed quinoline ring. For instance, a 2-methylquinoline can be condensed with an aromatic aldehyde in the presence of a suitable catalyst to form the styryl linkage. This method allows for the diversification of the styryl group by simply varying the aldehyde used in the condensation step.

The Doebner-von Miller reaction, which is a variation of the Skraup synthesis, can also be employed to generate quinolines. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com By carefully selecting the α,β-unsaturated ketone, it is possible to introduce the desired styryl precursor during the formation of the quinoline ring itself.

Similarly, the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones, can be adapted for the synthesis of styrylquinolines. wikipedia.org By employing a β-diketone that incorporates a phenylvinyl moiety, the styryl group can be directly integrated into the quinoline structure during the cyclization process.

The following tables summarize some of the key synthetic methodologies and specific examples for the preparation of quinoline derivatives, including those with a styryl substituent.

| Reaction Name | Reactants | Reagents/Conditions | Product Type | Ref. |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High temperature (e.g., diphenyl ether) | 4-Hydroxyquinoline-3-carboxylate | jptcp.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High temperature (~250 °C) | 4-Hydroxyquinoline | wikipedia.org |

| Camps' Cyclization | o-Acylaminoacetophenone | Base | 2- or 4-Hydroxyquinoline | arabjchem.org |

| Knorr Quinoline Synthesis | β-Ketoanilide | Sulfuric acid | 2-Hydroxyquinoline (major), 4-Hydroxyquinoline (minor) | wikipedia.org |

| Friedländer Annulation | 2-Aminoaryl ketone, Active methylene compound | Acid or base catalysis | Substituted quinoline | nih.gov |

| Tandem Friedländer-Knoevenagel | 2-Aminobenzophenone, Ethyl acetoacetate, Benzaldehyde | In(OTf)₃, solvent-free | 2-Styrylquinoline | mq.edu.au |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Substituted quinoline | wikipedia.org |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Acid catalyst | Substituted quinoline | wikipedia.org |

Table 1: Overview of Classical and Targeted Quinoline Synthesis Methods

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Solvent | Product | Yield | Ref. |

| 2-Aminobenzophenone | Ethyl acetoacetate | Benzaldehyde | In(OTf)₃ / solvent-free | 2-Styrylquinoline | - | mq.edu.au |

| 2-Aminobenzophenone | Ethyl acetoacetate | Various aromatic aldehydes | In(OTf)₃ / solvent-free | Functionalized 2-styrylquinolines | Good to excellent | mq.edu.au |

| Aniline | α,β-Unsaturated carbonyl | - | Lewis or Brønsted acids | Quinoline | - | wikipedia.org |

| Aniline | β-Diketone | - | Sulfuric acid | 2,4-Disubstituted quinoline | - | wikipedia.org |

| 3-Chloro-4-fluoroaniline | Diethylethoxymethylenemalonate | - | Diphenyl ether, 120-130°C | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Good | jptcp.com |

| 1-(2-Aminophenyl)-3-arylprop-2-en-1-one | Acetone | - | Glacial acetic acid, 373 K | (E)-2-Methyl-4-styrylquinoline derivatives | 77-94% | iucr.org |

Table 2: Specific Examples of Styrylquinoline Synthesis

Metal-Catalyzed Synthetic Pathways

Palladium catalysis offers a powerful tool for the synthesis of quinolines and their derivatives, often proceeding under mild conditions with high functional group tolerance. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively reported, related transformations highlight the potential of this approach. For instance, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been developed. rsc.org Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a route to quinolines without the need for acids or bases. rsc.org The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, represents a plausible, though not explicitly detailed, route to this compound by coupling a 2-halo-4-quinolinol with styrene.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Iodoaniline | α,β-Unsaturated carbonyl compounds | 5 mol% Pd(OAc)₂, 10 mol% PPh₃, NaOAc, DMF, 100 °C | 3-Substituted quinolin-2(1H)-ones | 67-76% | nih.gov |

| Alkyne-tethered o-iodoanilines | CO | Pd catalyst, PPh₃ | 4,5-Fused tricyclic quinolin-2(1H)-ones | - | nih.gov |

Table 2: Examples of Palladium-Catalyzed Synthesis of Quinolone Analogs

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives. mdpi.com While direct application to this compound is scarce, the use of magnetic copper ferrite (B1171679) nanoparticles as a recyclable catalyst for the synthesis of 2-styrylquinoline derivatives via C(sp³)–H bond activation has been reported to be particularly advantageous. rsc.org This method allows for easy and quantitative separation of the catalyst.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Halo benzamides | Nitriles | Cu catalyst | Quinazolinone derivatives | Good to excellent | chim.it |

| 2-Aminoarylmethanols | Isoquinolines or Pyridines | CuCl₂, O₂ | Quinazolinones | - | chim.it |

Table 3: Examples of Copper-Catalyzed Synthesis of Quinoline-Related Heterocycles

Indium trichloride (B1173362) has proven to be an effective catalyst for various organic transformations, including the synthesis of styrylquinolines. Specifically, indium trichloride-catalyzed Knoevenagel-type condensation reactions have been successfully employed to convert 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines by reacting them with appropriate aromatic aldehydes. nih.govnih.gov This methodology demonstrates the utility of indium trichloride in facilitating the formation of the styryl moiety on a pre-existing quinoline core. The reactions are typically carried out in dry toluene (B28343) at elevated temperatures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Methyl-4-styrylquinoline | Aromatic aldehyde | 10 mol% InCl₃, Toluene, 393 K | 2,4-Distyrylquinoline | 71-93% | nih.gov |

Table 4: Indium Trichloride Catalyzed Synthesis of Distyrylquinolines

Organocatalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Organocatalysis, which utilizes small organic molecules as catalysts, and other green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

While specific organocatalytic methods for the direct synthesis of this compound are not widely documented, the principles of organocatalysis are applicable. For instance, proline and its derivatives are known to catalyze aldol (B89426) and Knoevenagel-type condensations, which could potentially be adapted for the synthesis of the target molecule.

Green chemistry approaches for quinoline synthesis include microwave-assisted reactions, the use of ionic liquids as recyclable catalysts and solvents, and reactions in aqueous media. rsc.orgqeios.comgrafiati.com For example, the use of an acid ionic liquid, [Hmim][H₂PO₄], has been shown to be effective and recyclable for the synthesis of 2-styrylquinoline derivatives. rsc.org These green strategies offer promising avenues for the sustainable production of this compound and its analogs.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of quinoline derivatives. researchgate.netnih.gov NHC catalysis offers a metal-free approach to the formation of the quinoline core. researchgate.net The general strategy involves the reaction of α-bromoenals with 2-aminoaldehydes, where the NHC catalyst chemoselectively activates the bromoenal to form an α,β-unsaturated acylazolium intermediate. researchgate.net Subsequent reaction with the aminoaldehyde leads to the formation of the quinoline ring. researchgate.net

While direct synthesis of this compound using this specific method is not extensively documented, the versatility of NHC catalysis suggests its potential applicability. For instance, NHC-catalyzed reactions have been successfully employed to synthesize various substituted quinolines, demonstrating the broad scope of this methodology. researchgate.net Researchers have also developed NHC-catalyzed methods for the synthesis of quinolin-4-ones, which are tautomers of 4-quinolinols. researchgate.net

A notable application of NHC catalysis is in the selective hydroboration of quinolines, yielding dihydroquinoline derivatives. acs.org This highlights the ability of NHCs to facilitate transformations on the quinoline core itself.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. lew.ronih.gov The synthesis of quinoline derivatives, including structures analogous to this compound, has been effectively achieved using microwave irradiation. tandfonline.comacs.org

One common approach involves the condensation of anilines with other suitable precursors under microwave conditions. For example, the Combes synthesis, which involves the reaction of anilines with β-diketones, has been adapted for microwave-assisted synthesis of 2-methyl-4-quinolinones. asianpubs.org Another method utilizes the reaction of isatins with ketones in a basic medium under microwave irradiation to produce quinoline-4-carboxylic acids. tandfonline.com

Specifically for vinyl-substituted quinolines, a rapid and efficient synthesis of 2-vinylquinolines has been reported via a trifluoromethanesulfonamide (B151150) (TfNH₂)-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation. nih.gov This method demonstrates broad substrate scope and excellent reaction kinetics. nih.gov While this particular example does not yield a 4-hydroxy substituted quinoline directly, it showcases a powerful microwave-assisted strategy for introducing the vinyl group at the 2-position.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Synthesis of N-oxide compounds | 9-11 hours | 38-67% | 30-40 minutes | 57-84% | lew.ro |

| Synthesis of 2-acetoxyquinoline derivatives | 4 hours | 40-80% | 15-35 minutes | 60-100% | lew.ro |

| Skraup synthesis of 7-amino-8-methylquinoline | N/A | Not improved | Significantly reduced | N/A | nih.gov |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have gained prominence as green reaction media due to their low vapor pressure, thermal stability, and recyclability. mdpi.comacs.org They have been successfully employed in the synthesis of quinoline derivatives. mdpi.comnih.gov The use of ionic liquids can enhance reaction rates and selectivity.

One notable example is the α-chymotrypsin-catalyzed Friedländer condensation for the synthesis of quinoline derivatives in an ionic liquid aqueous solution. mdpi.comnih.gov This biocatalytic approach proved to be efficient and environmentally friendly, with the enzyme showing higher catalytic activity in the ionic liquid medium compared to conventional organic solvents. mdpi.comnih.gov

Furthermore, a metal-free synthetic protocol for constructing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. acs.org This method offers advantages such as being environmentally friendly, having recyclable reaction media, and producing high yields in shorter reaction times. acs.org

Derivatization Strategies for Structural Modification

The structure of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be broadly categorized into substitutions on the phenyl ring and functionalization of the quinoline core.

Introduction of Substituents on the Phenyl Ring

The synthesis of analogs with substituents on the phenyl ring of the styryl moiety can be achieved by utilizing appropriately substituted benzaldehydes in the condensation reaction with a 2-methyl-4-hydroxyquinoline precursor. biointerfaceresearch.com This approach allows for the introduction of a wide variety of functional groups, including electron-donating and electron-withdrawing groups, which can modulate the electronic properties of the entire molecule.

For instance, the reaction of 2-methylquinoline-4-ol with various aromatic aldehydes in the presence of p-toluenesulfonamide (B41071) under neat conditions has been shown to produce a range of 2-styryl-4-hydroxyquinoline derivatives. biointerfaceresearch.com This method has been used to synthesize compounds with fluoro, and morpholino substituents on the phenyl ring. biointerfaceresearch.com

Table 2: Examples of 2-(2-Substituted-phenylvinyl)-4-quinolinol Derivatives

| Substituent on Phenyl Ring | Resulting Compound Name | Reference |

|---|---|---|

| 4-Fluoro | (E)-2-(4-fluorostyryl)quinoline-4-ol | biointerfaceresearch.com |

| 4-Morpholino | (E)-2-(4-morpholinostyryl)quinoline-4-ol | biointerfaceresearch.com |

| None (unsubstituted) | (E)-2-styrylquinolin-4-ol | biointerfaceresearch.com |

Functionalization of the Quinoline Core

The quinoline core of this compound presents multiple sites for functionalization, including the hydroxyl group at the C4 position and various positions on the carbocyclic and heterocyclic rings.

The 4-hydroxyl group can undergo typical reactions of a hydroxyl group, such as etherification or esterification. For example, the tautomeric equilibrium between 4-quinolinols and 4-quinolones can lead to mixtures of N-alkylquinolinones and O-alkylquinolines upon reaction with alkyl halides. mdpi.com

The quinoline ring itself can be subjected to various C-H functionalization reactions. chemrxiv.org A programmed, site-selective, metal-catalyzed C-H functionalization of a 4-hydroxyquinoline has been reported, targeting the C2, C3, C5, and C8 positions. chemrxiv.org This strategy utilizes directing groups to achieve selective functionalization. For example, an N-oxide can direct functionalization to the C2 and C8 positions, while the 4-oxo group of the quinolone tautomer can direct functionalization to the C5 position. chemrxiv.org

Furthermore, the Gould-Jacobs reaction provides a classical route to 4-hydroxyquinoline derivatives, starting from an aniline and a malonic acid derivative. wikipedia.org This reaction proceeds through condensation, cyclization, saponification, and decarboxylation steps to yield the 4-hydroxyquinoline core, which can then be further modified. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular vibrations within a compound, offering a "fingerprint" that is unique to its structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing molecular structures. In the context of quinoline derivatives, FTIR spectra reveal characteristic absorption bands corresponding to specific vibrational modes. For instance, the N-oxide group in related quinoline compounds shows stretching bands in the region of 1250–1350 cm⁻¹. The vinyl C=C bond typically exhibits a stretching vibration between 1640–1680 cm⁻¹.

Studies on related quinoline derivatives have provided insights into the expected spectral features of this compound. For example, in 6,8-dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one, characteristic peaks are observed at 1614, 1579, 1543, 1490, 1221, 831, and 719 cm⁻¹. mdpi.com Similarly, the 4-chloro derivative shows bands at 1618, 1543, 1491, 1383, 1095, and 825 cm⁻¹, while the 4-methoxy derivative displays peaks at 1609, 1510, 1490, 1250, 1179, 1030, 824, and 719 cm⁻¹. mdpi.com These values help in assigning the vibrational modes of the quinoline core and the substituted phenyl ring. A comparative analysis of the FTIR spectra of various quinoline derivatives highlights how different substituents influence the vibrational frequencies. researchgate.net

| Compound | Key FTIR Peaks (cm⁻¹) | Reference |

| 6,8-Dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one | 1614, 1579, 1543, 1490, 1221, 831, 719 | mdpi.com |

| 6,8-Dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one | 1618, 1543, 1491, 1383, 1095, 825 | mdpi.com |

| 6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one | 1609, 1510, 1490, 1250, 1179, 1030, 824, 719 | mdpi.com |

| 2-(pyranoquinolin-4-yl)malononitrile (PQMN) | Broadband at 3440 (attributed to O-H stretching from humidity) | biointerfaceresearch.com |

| 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one | 1250 (strong, C-O stretching in methoxy (B1213986) group) | nih.gov |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra can help in the unambiguous characterization of key vibrational bands, often supported by theoretical calculations. researchgate.net For instance, a characteristic band around 1580 cm⁻¹ in quinolin-8-ol has been assigned to a δ(OH) mode. researchgate.net In studies of other heterocyclic systems, Raman spectroscopy has been instrumental in assigning vibrations such as the C-O stretching in a methoxy group, which appears as an intense band at 1250 cm⁻¹. nih.gov The technique is also sensitive to the biochemical profile of cells and can be used to study the interaction of such compounds in biological systems. nih.gov

| Compound/System | Key Raman Peak/Feature (cm⁻¹) | Significance | Reference |

| Quinolin-8-ol | ~1580 | Assigned to a δ(OH) mode | researchgate.net |

| 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one | 1250 (most intense mode) | Assigned as C-O stretching vibration in the methoxy group | nih.gov |

| Cancerous Breast Tissue | ~1437 | Shifted from normal tissue peak at ~1445, potentially from cholesterol | semi.ac.cn |

| Drug Substance (Proteins) | 2900 (C-H stretch), 1650 (amide I) | Prominent peaks indicating protein content | americanpharmaceuticalreview.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation, electronic structure, and photophysical properties.

UV-Vis spectroscopy of 2-styrylquinoline derivatives typically shows absorption bands arising from π–π* transitions within the conjugated system. For a series of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, absorption was observed in the 310–390 nm region. mdpi.com Intense peaks between 310–350 nm are attributed to π–π* transitions of the conjugated quinoline ring, while a lower energy band around 360–380 nm is considered to have charge transfer character, influenced by the 2-aryl group. mdpi.com In related systems like (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline, absorption bands are seen around 269 nm and 350 nm, which are assigned to π-π* and n-π* transitions of the conjugated system. mdpi.com Upon complexation with a metal ion like Cr(III), these bands can exhibit a red shift of approximately 15 nm due to increased rigidity. mdpi.com

| Compound/Derivative | Solvent/State | Absorption Maxima (λmax, nm) | Assignment | Reference |

| 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines | CHCl₃ | 310–350 (intense), 360–380 (less intense) | π–π* (quinoline), Charge Transfer (2-aryl) | mdpi.com |

| (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline (HL1) | Solid State | ~269, ~350 | π-π* and n-π* transitions | mdpi.com |

| (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline (HL2) | Solid State | ~262, ~340 | π-π* and n-π* transitions | mdpi.com |

| Cr(L1)₃ Complex | Solid State | Red-shifted from HL1, special absorption at 480 | MLCT and d-d transitions | mdpi.com |

| Cr(L2)₃ Complex | Solid State | Red-shifted from HL2, special absorption at 460 | MLCT and d-d transitions | mdpi.com |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many quinoline derivatives are known to be fluorescent. For instance, (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline and its chloro-analogue exhibit major emission peaks at approximately 550 nm and 465 nm, respectively, in the solid state when excited at 350 nm. mdpi.com The fluorescence properties are highly dependent on the molecular structure and environment. For example, alkyl derivatives of 2-styryl-8-hydroxyquinoline show blue-green luminescence with emission maxima in the range of 438-512 nm and can have high quantum yields (0.16-0.41). researchgate.net The introduction of an N-oxide group can also influence the fluorescence, as it enhances electrophilicity and potential interactions with biological targets.

| Compound | State/Solvent | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Quantum Yield (φ) | Reference |

| (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Solid State | 350 | ~550 | Not reported | mdpi.com |

| (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline | Solid State | 350 | ~465 | Not reported | mdpi.com |

| Alkyl derivatives of 2-styryl-8-hydroxyquinoline | Various | Not specified | 438-512 (blue-green) | 0.16-0.41 | researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal XRD is essential for confirming the molecular structure and understanding its solid-state packing.

For example, the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, a related compound, confirms the E conformation about the C=C double bond. iucr.org The quinoline ring system and the benzene (B151609) ring were found to be inclined to one another. iucr.org An important feature often observed in 8-hydroxyquinoline (B1678124) derivatives is an intramolecular O—H⋯N hydrogen bond. iucr.org In the crystal lattice, molecules can be linked by intermolecular interactions, such as O—H⋯O hydrogen bonds, forming dimers or other supramolecular architectures. iucr.org Powder X-ray diffraction (PXRD) is also used to characterize the bulk crystalline nature of synthesized materials. mdpi.comresearchgate.net

| Compound | Key Crystallographic Findings | Reference |

| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | E conformation about the C=C bond. Quinoline and benzene rings are inclined. Intramolecular O—H⋯N hydrogen bond present. Molecules form inversion dimers via O—H⋯O hydrogen bonds. | iucr.org |

| [Cr(L1)₃] and [Cr(L2)₃] Complexes | 3D supramolecular architectures constructed from noncovalent interactions, such as π···π stacking. Multiple intramolecular C-H···O and C-H···N hydrogen bonds stabilize the mononuclear units. | mdpi.com |

| 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | The six-membered ring is in a half-chair arrangement, with the 2-aryl ring deformed out of the plane of the quinolinone ring. | mdpi.com |

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For this compound, these methods provide insights into its thermal stability and decomposition behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is vital for determining the thermal stability of a compound. The TGA curve for this compound would show the temperature at which the compound begins to decompose. In studies of related quinoline derivatives and their metal complexes, TGA has been used to establish decomposition temperatures and confirm the absence of solvent molecules in the crystal lattice. mdpi.com For many organic compounds of this nature, decomposition often occurs at temperatures above 200°C. diamond.ac.uk

A typical TGA experiment would yield a curve plotting percentage weight loss against temperature. Key data points include the onset temperature of decomposition and the temperature of maximum weight loss.

| Analysis Parameter | Hypothetical Finding |

| Onset Decomposition Temp. (Tonset) | > 200 °C |

| Final Residue at 800 °C | < 5% |

| Atmosphere | Nitrogen or Air |

Note: This table illustrates the expected findings from a TGA experiment on this compound based on the behavior of similar compounds.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the calculated theoretical values based on the molecular formula (C₁₇H₁₃NO). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. nih.gov

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 82.57 | Value |

| Hydrogen (H) | 5.30 | Value |

| Nitrogen (N) | 5.66 | Value |

Note: The "Found" values are determined experimentally and would need to be within an acceptable error margin (typically ±0.4%) of the theoretical values to confirm the elemental composition.

Chemical and Physical Properties

Tautomerism

As previously mentioned, this compound can exist as tautomers: the 4-quinolinol and the 2-styryl-4(1H)-quinolone forms. nih.govresearchgate.netresearchgate.net The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. In many cases, the quinolone form is found to be more stable, particularly in the solid state. researchgate.net Computational studies can be employed to predict the relative stabilities of the different tautomers. researchgate.net

Photophysical Properties

The extended conjugation provided by the styryl group in this compound suggests that the compound is likely to exhibit interesting photophysical properties. Styrylquinoline derivatives are known to be fluorescent, with their absorption and emission characteristics being dependent on the substitution pattern and the solvent polarity. nih.gov The introduction of a vinyl group can lead to a red shift in the absorption and emission spectra compared to the parent quinolinol. These properties make such compounds potential candidates for use as fluorescent dyes and in optoelectronic devices. nih.govurfu.ru

Potential Research Applications

Given the known biological activities of the quinoline (B57606) scaffold and styryl derivatives, this compound holds potential for various research applications. Studies on related compounds suggest possible utility as anticancer agents, with some styrylquinolines showing inhibitory activity against enzymes like EGFR kinase. nih.gov Furthermore, the structural similarity to compounds with antileishmanial activity suggests that it could be a scaffold for the development of new antiparasitic agents. semanticscholar.org The photophysical properties also open up avenues for its exploration in materials science as a component of organic light-emitting diodes or as a fluorescent sensor. nih.govurfu.ru

Reactivity and Chemical Transformations of 2 2 Phenylvinyl 4 Quinolinol

Oxidative Transformations

The oxidative transformation of 2-(2-phenylvinyl)-4-quinolinol often targets the electron-rich styryl double bond. These reactions can lead to the formation of a variety of oxygenated products, depending on the oxidant and reaction conditions employed. A common oxidative cleavage of the C=C double bond in the styryl group can yield 4-hydroxyquinoline-2-carbaldehyde. This transformation is a key step in the synthesis of various other quinoline (B57606) derivatives.

For instance, ozonolysis or oxidation with reagents like potassium permanganate (B83412) under controlled conditions can facilitate this cleavage. The resulting aldehyde is a versatile intermediate for further synthetic manipulations, including the construction of more complex heterocyclic systems.

Cyclization Reactions

The structure of this compound incorporates functionalities that are amenable to intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often promoted by acid or electrophilic reagents. The vinyl group, in conjunction with the quinoline ring system, can participate in electrocyclizations or other annulation strategies.

One notable cyclization pathway involves an intramolecular electrophilic attack from the vinyl group onto the quinoline ring, which can be facilitated by strong acids. This can lead to the formation of fused polycyclic aromatic systems. The specific outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the quinoline and phenyl rings.

Coordination Chemistry with Metal Ions

The 4-quinolinol tautomer of the this compound scaffold, along with the nitrogen atom in the quinoline ring, provides an excellent bidentate chelation site for metal ions. The coordination chemistry of this ligand with various metal ions has been explored, revealing its potential in the formation of metal complexes with interesting photophysical and catalytic properties.

The interaction with metal ions typically involves the deprotonated hydroxyl group at the 4-position and the quinoline nitrogen. The resulting metal complexes can exhibit enhanced fluorescence or be designed for applications in catalysis. The nature of the metal ion and the stoichiometry of the reaction influence the geometry and stability of the resulting coordination compounds.

Heck Coupling Reactions and Related C-C Bond Formations

While this compound is itself often a product of a Heck coupling reaction (between a 2-haloquinoline and styrene), the quinolinol ring system can be further functionalized using palladium-catalyzed cross-coupling reactions. To utilize the quinoline core in a subsequent Heck reaction, it would typically require conversion of the hydroxyl group into a better leaving group, such as a triflate (OTf).

This 4-triflyloxy-2-(2-phenylvinyl)quinoline could then be coupled with various alkenes to introduce new substituents at the 4-position. This strategy significantly expands the synthetic utility of the this compound scaffold, allowing for the creation of a diverse library of 4-substituted quinoline derivatives.

Mechanistic Investigations of Reaction Pathways

The diverse reactivity of this compound has prompted mechanistic studies to understand the underlying reaction pathways. Computational and experimental studies have been employed to elucidate the transition states and intermediates involved in its various transformations.

Theoretical and Computational Investigations on 2 2 Phenylvinyl 4 Quinolinol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the quantum mechanical investigation of molecular systems. nih.govrsc.orgarxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules like 2-(2-phenylvinyl)-4-quinolinol. DFT methods are used to determine the molecule's optimized geometry, electronic structure, vibrational modes, and various reactivity descriptors.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. nih.govarxiv.org For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netkuleuven.be

The optimized structure of 2-styrylquinoline (B1231325) derivatives often reveals a nearly planar conformation, which facilitates π-electron delocalization across the quinoline (B57606) ring system, the vinyl bridge, and the phenyl ring. mdpi.com This extended conjugation is a key factor influencing the molecule's electronic properties. The electronic structure calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Disclaimer: The following table contains representative theoretical data for optimized geometry parameters, as specific experimental or calculated data for this compound were not available in the search results. The values are based on typical bond lengths and angles for similar quinoline and styryl structures.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (vinyl) | ~ 1.34 Å |

| C-C (vinyl-phenyl) | ~ 1.48 Å | |

| C-C (vinyl-quinoline) | ~ 1.47 Å | |

| C-O (hydroxyl) | ~ 1.36 Å | |

| C-N (quinoline) | ~ 1.37 Å | |

| Bond Angle | C-C=C (vinyl) | ~ 125° |

| C-O-H (hydroxyl) | ~ 109° | |

| C-N-C (quinoline) | ~ 118° |

Vibrational Frequency Analysis

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. gatewayanalytical.com By calculating the harmonic frequencies using DFT, researchers can assign the vibrational modes corresponding to specific functional groups within the molecule. nih.gov This analysis not inly helps in interpreting experimental spectra but also confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). nih.govresearchgate.net

For this compound, characteristic vibrational modes would include:

O-H stretching of the hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C-H stretching from the aromatic rings and the vinyl group.

C=C stretching from the vinyl group and the aromatic rings, which are sensitive to the conjugation within the molecule. scialert.net

C-N stretching within the quinoline ring.

Out-of-plane C-H bending (wagging) modes, which are characteristic of the substitution pattern on the aromatic rings. scialert.net

Disclaimer: The following table presents typical vibrational frequencies for functional groups found in styrylquinoline derivatives. Specific experimental or calculated data for this compound were not available in the search results.

Table 2: Representative Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400 - 3600 |

| C-H Stretch | Aromatic/Vinyl | 3000 - 3100 |

| C=C Stretch | Aromatic/Vinyl | 1500 - 1650 |

| C-N Stretch | Quinoline | 1300 - 1400 |

| C-O Stretch | Hydroxyl | 1050 - 1250 |

| =C-H bend (trans) | Vinyl | 960 - 980 |

HOMO-LUMO Energy Analysis and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For D-π-A (donor-pi-acceptor) systems, this energy gap is particularly important for charge transfer properties. frontiersin.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Disclaimer: The data in the following table are representative values for styrylquinoline-type compounds to illustrate the concepts. Specific data for this compound were not found.

Table 3: Theoretical Chemical Reactivity Descriptors

| Parameter | Formula | Representative Value |

| HOMO Energy (E_HOMO) | - | ~ -5.8 eV |

| LUMO Energy (E_LUMO) | - | ~ -2.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 3.6 eV |

| Ionization Potential (I) | -E_HOMO | ~ 5.8 eV |

| Electron Affinity (A) | -E_LUMO | ~ 2.2 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 1.8 eV |

| Chemical Potential (μ) | -(I + A) / 2 | ~ -4.0 eV |

| Global Electrophilicity (ω) | μ² / (2η) | ~ 4.44 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. kuleuven.bedergipark.org.tr

Positive Regions (Blue): These areas are electron-poor and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group. kuleuven.be

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP map provides a clear, visual representation of the molecule's reactive sites and helps in understanding intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Molecules with extended π-conjugated systems and significant charge asymmetry, often found in donor-acceptor structures, can exhibit significant non-linear optical (NLO) properties. frontiersin.orgnih.gov These properties are of great interest for applications in optoelectronics and photonics. DFT calculations are widely used to predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. bohrium.comrsc.org

The styrylquinoline framework, with its electron-rich quinoline and phenyl rings connected by a π-bridge, suggests potential for NLO activity. mdpi.com The presence of a hydroxyl group (electron-donating) can enhance the charge asymmetry. Theoretical calculations of dipole moment (μ) and hyperpolarizability (β) can quantify this potential. rsc.orgresearchgate.net

Disclaimer: The following table provides representative theoretical NLO data for styryl-type molecules. Specific calculated data for this compound were not available.

Table 4: Predicted Non-Linear Optical Properties

| Parameter | Description | Representative Calculated Value |

| Dipole Moment (μ) | Measure of charge separation | ~ 3 - 5 Debye |

| Mean Polarizability (α) | Measure of molecular polarizability | ~ 30 - 50 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | Measure of second-order NLO response | ~ 15 - 40 x 10⁻³⁰ esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.defaccts.dewisc.edu This method is particularly useful for analyzing charge transfer and hyperconjugative interactions. researchgate.netnih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A high E(2) value indicates a strong electronic delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stability of the molecule. For this compound, significant interactions would be expected from:

Lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals (n → σ* or n → π*).

π-electrons from the aromatic rings and the vinyl bridge donating into adjacent π* antibonding orbitals (π → π*).

These interactions are fundamental to the molecule's extended conjugation and electronic properties.

Disclaimer: The data in the following table are illustrative of the types of interactions and stabilization energies found in similar conjugated systems. Specific NBO analysis data for this compound were not found.

Table 5: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C=C)_vinyl | π(C=C)_quinoline | ~ 15 - 25 |

| π(C=C)_vinyl | π(C=C)_phenyl | ~ 15 - 25 |

| n(O)_hydroxyl | σ(C-C)_quinoline | ~ 2 - 5 |

| n(N)_quinoline | π(C=C)_quinoline | ~ 4 - 8 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. psu.edu It is a popular and computationally efficient tool for predicting electronic absorption spectra, which are crucial for understanding a compound's photophysical properties, such as color and fluorescence. psu.edunih.gov The method calculates the energies of electronic transitions, which correspond to the absorption of light, and the probability of these transitions (oscillator strengths). researchgate.net The accuracy of TD-DFT allows for the assignment of experimental spectral bands to specific electronic transitions, often involving orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Studies on related quinoline derivatives demonstrate the utility of this approach. For instance, TD-DFT calculations have been successfully used to simulate the UV-Vis electronic spectra of various complex quinoline compounds, with results showing good agreement with experimental data, especially when solvent effects are modeled using methods like the Polarized Continuum Model (PCM). nih.govnih.gov In an investigation of fluorophores based on a quinoline scaffold, TD-DFT was employed to understand their large Stokes shift, a desirable property for fluorescent probes. mdpi.com For a series of novel organic sensitizers containing a quinoline donor group, TD-DFT calculations predicted their electronic absorption characteristics, which are vital for applications in dye-sensitized solar cells (DSSC). researchgate.net These examples highlight how TD-DFT could be applied to this compound to predict its absorption spectrum, understand its electron transition properties, and evaluate its potential in optical applications.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with surrounding molecules like solvents. mdpi.commdpi.com These simulations are invaluable for understanding how a molecule behaves in a realistic biological environment. researchgate.net The output of an MD simulation is a trajectory that describes how the positions and velocities of particles in the system vary with time, from which thermodynamic and structural properties can be derived. mdpi.com

In the context of quinoline derivatives, MD simulations have been employed to assess the stability of compounds and their complexes. For example, simulations of 8-hydroxyquinoline (B1678124) derivatives were performed to evaluate their reactive properties. uantwerpen.be By simulating the molecule in a water box, researchers can calculate radial distribution functions to identify which atoms have pronounced interactions with water molecules. researchgate.net In another study, MD simulations were used to generate different conformations of an enzyme to explore possible ligand-binding modes in an ensemble docking approach. mdpi.com For a series of pyrazoloquinoline ligands, MD simulations were part of a computer-aided design process to analyze their conformational space. nih.gov These applications show that MD simulations of this compound could provide crucial insights into its structural flexibility, stability in solution, and the dynamics of its interaction with potential biological targets.

Molecular Docking Studies (for target interactions, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. researchgate.net The binding affinity is often estimated using a scoring function, which calculates a value, typically in kcal/mol, that represents the strength of the interaction. researchgate.netnih.gov

While docking studies specifically for this compound are not prominent, research on closely related structures provides significant insights into its potential biological targets and interaction mechanisms.

p53 Activation: A high-throughput screen identified a compound with a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure as an activator of the tumor suppressor protein p53. plos.org This compound was found to bind directly to p53, and surface plasmon resonance analysis confirmed a binding affinity with a dissociation constant (K_D) of 200 ± 52 nM. plos.orgmdpi.com This suggests that the styryl-quinolinol scaffold is a viable pharmacophore for targeting the p53 pathway.

Tubulin Inhibition: A study of 2-phenyl-4-quinolone derivatives, which are structural isomers of quinolinols, used molecular docking to explore their anticancer mechanisms. nih.gov The docking results suggested that these compounds bind to the colchicine-binding pocket of the tubulin receptor, thereby inhibiting microtubule formation. nih.gov

Other Targets: Docking studies on other quinoline derivatives have identified potential interactions with a range of targets. 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid was investigated through molecular docking to understand its biological activity. researchgate.net Other studies have shown that quinoline compounds can form stable complexes with targets such as dehydrogenase, with calculated binding affinities around -6.0 kcal/mol. researchgate.net

These studies collectively suggest that the this compound scaffold has the potential to interact with various important biological targets, particularly those involved in cancer pathways like p53 and tubulin.

Table 1: Molecular Docking and Binding Affinity Data for Related Quinoline Derivatives

| Compound/Core Structure | Biological Target | Binding Affinity / Potency | Computational Method |

|---|---|---|---|

| 2-[(E)-2-phenylvinyl]-8-quinolinol | p53 | K_D = 200 ± 52 nM | Surface Plasmon Resonance plos.orgmdpi.com |

| 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol | MDM2-p53 Interaction | K_i = 120 nM | Virtual Screening researchgate.net |

| 5-chloro-8-hydroxyquinoline | Dehydrogenase | -6.2 kcal/mol | Molecular Docking researchgate.net |

| Methoxy-substituted 4-phenyl-2-quinolones | Tubulin (Colchicine-binding pocket) | Not specified | Molecular Docking nih.gov |

Quantum Chemical Calculations of Ionization Potentials and Binding Energies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the intrinsic electronic properties of a molecule. uantwerpen.benih.gov These methods can accurately predict ionization potentials and binding energies. The ionization potential (IP) is the energy required to remove an electron from a molecule, providing a measure of its reactivity and stability. cnr.it Binding energy refers to the energy released when constituent parts form a larger system, indicating the stability of a molecular complex. uantwerpen.be

Detailed photoemission spectroscopy studies, supported by DFT and Outer Valence Green's Function (OVGF) calculations, have provided precise ionization energies for quinoline and its derivatives. cnr.itresearchgate.net These studies serve as an excellent benchmark for the properties that could be calculated for this compound. The first ionization energy corresponds to the removal of an electron from the HOMO. cnr.it For the parent quinoline molecule, the first ionization energy has been experimentally measured at 8.63 eV. cnr.it Substituents on the quinoline ring can significantly alter this value; for example, an amino group lowers the IP, while a chloro group increases it. cnr.it

DFT calculations have also been used to determine properties like electron affinity (EA), chemical potential, and hardness for various hydroxyquinoline derivatives, providing a deep understanding of their stability and reactivity. uantwerpen.be For instance, the ionization potential and electron affinity for 5,7-dichloro-8-hydroxyquinoline were calculated to be 7.347 eV and 5.116 eV, respectively. uantwerpen.be

Table 2: Experimental and Calculated First Ionization Potentials for Quinoline Derivatives

| Compound | Experimental First IP (eV) | Calculated First IP (OVGF) (eV) |

|---|---|---|

| Quinoline | 8.63 cnr.it | 8.61 cnr.it |

| 4-chloroquinoline | 8.95 cnr.it | 8.94 cnr.it |

| 4-aminoquinoline | 8.08 cnr.it | 8.06 cnr.it |

| 4-amino-7-chloroquinoline | 8.20 cnr.it | 8.13 cnr.it |

Mechanistic Insights from Computational Modeling

Computational modeling integrates various theoretical methods (DFT, TD-DFT, MD, docking) to provide holistic mechanistic insights into a molecule's behavior. This can range from understanding its chemical reactivity and degradation pathways to elucidating its mechanism of action at a biological target. plos.orgnih.gov

For quinoline derivatives, computational modeling has been instrumental in explaining their observed biological activities. The discovery of a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that activates p53 is a prime example. plos.org Computational and experimental work together built a mechanistic model where the compound binds directly to p53, leading to its stabilization, increased nuclear localization, and subsequent transcription of p53 target genes like PUMA and BAX, ultimately inducing cell death in cancer cells. plos.org This demonstrates how modeling can connect a molecular interaction (binding to p53) to a cellular outcome (apoptosis).

Furthermore, computational studies on quinoline derivatives have provided insights into their reactivity. DFT calculations can map out molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites susceptible to metabolic attack or interaction with a receptor. researchgate.net Mechanistic studies of reactions involving related compounds have used computational modeling to propose intermediates and transition states, explaining how the final products are formed. nih.gov By applying these integrated computational approaches to this compound, researchers could develop hypotheses about its metabolic fate, mechanism of action, and the structural features responsible for its potential biological activity.

Academic and Industrial Applications of 2 2 Phenylvinyl 4 Quinolinol and Its Analogs

Applications in Materials Science and Optoelectronics

The extended π-conjugation and inherent fluorescence of the styrylquinoline framework make it an attractive building block for advanced materials with tailored optical and electronic properties. These compounds have been investigated for their potential in light-emitting devices and as components of novel luminescent materials.

Quinoline (B57606) derivatives and their metal complexes have long been a cornerstone in the development of organic light-emitting diodes (OLEDs), most notably in the form of tris(8-hydroxyquinolinato)aluminum (Alq3). Building on this legacy, analogs of 2-(2-phenylvinyl)-4-quinolinol, specifically styryl-substituted 8-hydroxyquinoline (B1678124) metal complexes, have been explored as active materials in OLEDs.

The incorporation of a styryl group extends the π-conjugated system of the quinolinol ligand, which can influence the electronic and luminescent properties of the resulting materials. For instance, bis(8-hydroxyquinoline) zinc derivatives featuring a styryl group have been successfully used as the active layer in OLEDs when dispersed in a poly(N-vinylcarbazole) (PVK) matrix. mdpi.com These devices have demonstrated strong electroluminescence, with the emission color being tunable by modifying the substituents on the styryl moiety. mdpi.com

Research has shown that OLEDs fabricated with these materials can achieve significant brightness and efficiency. For example, a device utilizing a methoxy-substituted bis(styryl-8-hydroxyquinoline) zinc complex (ZnStq_OCH3) in a PVK matrix exhibited a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A, emitting in the yellow region of the spectrum. mdpi.com The performance of such devices underscores the potential of styryl-quinolinol derivatives in the ongoing development of efficient and color-pure displays and lighting technologies. mdpi.com

Below is a table summarizing the performance of OLEDs based on bis(8-hydroxyquinoline) zinc derivatives with different styryl substituents.

| Active Layer Composition | Maximum Emission Wavelength (nm) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) |

| ZnStq_H:PVK | 590 | - | - | - |

| ZnStq_Cl:PVK | 587 | - | - | - |

| ZnStq_OCH3:PVK | 578 | 2244 | 1.24 | 6.94 |

The quinolinol moiety of this compound is an excellent chelating agent for a wide range of metal ions. The resulting metal complexes often exhibit intense luminescence, a property that is of great interest for applications in sensing, bioimaging, and as phosphorescent emitters in OLEDs. dur.ac.ukmdpi.comnih.govnih.gov The combination of the quinoline structure with a styryl substituent allows for the fine-tuning of the photophysical properties of these metal complexes.

Transition metal complexes, particularly those of d6, d8, and d10 metals like iridium(III), platinum(II), and zinc(II), are known to form stable and highly luminescent compounds with quinoline-based ligands. dur.ac.uknih.gov The introduction of the styryl group can modify the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) states, which are crucial for determining the emission color and quantum efficiency of the complex. nih.gov

For example, platinum(II) complexes with terdentate quinoline-based ligands have been shown to be emissive in the red-to-yellow region of the visible spectrum. dur.ac.uk While specific studies on the metal complexes of this compound are not abundant, the well-established luminescent properties of complexes with analogous styryl- and quinoline-containing ligands strongly suggest that this compound would form similarly emissive metal complexes. The photophysical properties of such complexes can be systematically altered by changing the metal center or by adding substituents to the phenyl ring of the styryl group.

The concept of incorporating metal complexes into polymeric structures has led to the development of materials that combine the processability of polymers with the unique optical and electronic properties of metallo-organic compounds. Polymeric metalloquinolates, where quinolinol-metal complexes are attached as side groups to a polymer backbone, have been synthesized and investigated for their luminescent properties. researchgate.net

In a representative approach, 8-hydroxyquinoline can be chemically bonded to a polystyrene backbone, and this functionalized polymer can then be used to chelate metal ions such as Al(III), Zn(II), and Cu(II). researchgate.net The resulting polymeric metalloquinolates exhibit blue-green luminescence in both solution and solid-state thin films. researchgate.net The emission maxima of these materials are influenced by the coordinated metal ion and the physical state (solution or film). researchgate.net

The thermal stability of these polymeric materials is often enhanced compared to the base polymer, making them suitable for fabrication into devices that may operate at elevated temperatures. researchgate.net The development of polymeric materials incorporating this compound or its analogs could lead to new processable, luminescent materials for large-area lighting and display applications.

The following table presents the emission properties of polystyrene-based polymeric metalloquinolates.

| Polymeric Metalloquinolate | Emission Peak in DMF Solution (nm) | Emission Peak in Solid Film (nm) |

| AlQ3–PS | 490 | 500 |

| ZnQ2–PS | 482 | 488 |

| CuQ2–PS | 502 | 510 |

Roles in Catalysis and Reagent Chemistry

Beyond their applications in materials science, the structural features of this compound and its analogs lend themselves to uses in catalysis and analytical chemistry. The nitrogen atom of the quinoline ring and the hydroxyl group provide a coordination site that can be exploited for ligand design and metal ion detection.

The development of efficient and selective catalysts is a central theme in modern chemistry. The performance of a metal catalyst is often dictated by the nature of the ligands coordinated to the metal center. Quinoline derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, particularly in cross-coupling reactions. nih.gov

The this compound structure offers a bidentate N,O-chelation site that can stabilize a metal center and influence its catalytic activity. While the direct application of this compound as a ligand is not extensively documented, related quinoline-based ligands have been shown to be effective in catalysis. For example, nickel complexes supported by quinoline-based iminophosphorane ligands have demonstrated high activity in the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov

The electronic properties of the ligand, which can be tuned by substituents on the quinoline or the styryl moiety, can modulate the reactivity of the metal center. This tunability is a key aspect of ligand design, allowing for the optimization of catalysts for specific chemical transformations. The potential of this compound and its derivatives as ligands in homogeneous catalysis remains an area with significant scope for future research.

The ability of quinolinol derivatives to form stable and often colored complexes with metal ions has been widely exploited in analytical chemistry for the detection and quantification of metals. aurorabiomed.com.cnresearchgate.net The formation of a metal complex can lead to a distinct change in the UV-visible absorption or fluorescence spectrum of the organic molecule, providing a basis for spectrophotometric or fluorometric analysis.

Styryl derivatives of quinoline have been specifically investigated as chemosensors for the detection of various metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. acs.org The interaction of the styrylquinoline with these metal ions can lead to a significant enhancement or quenching of its fluorescence, allowing for sensitive and selective detection. acs.org For instance, certain novel quinoline-based thiazole (B1198619) derivatives have been shown to exhibit a fluorescence quenching effect in the presence of these iron and copper ions, with a 1:1 complex formation being demonstrated through Job's plot analysis. acs.org

Furthermore, water-soluble styryl derivatives of quinoline have been developed for the detection of heavy metal ions in aqueous environments. mdpi.comnih.gov These sensors can exhibit high sensitivity, with low limits of detection for ions such as Cu²⁺. mdpi.com The sensing mechanism often involves the coordination of the metal ion to the nitrogen atom of the quinoline ring, which perturbs the electronic structure of the fluorophore and alters its emission properties. mdpi.com These findings highlight the utility of the styryl-quinoline scaffold in the design of new analytical reagents for environmental monitoring and other applications.

The table below shows the limit of detection (LOD) and limit of quantification (LOQ) for a water-soluble styryl-phenanthroline derivative (a structural analog of styryl-quinoline) with various metal ions. mdpi.com

| Metal Ion | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Cu²⁺ | 0.97 | 3.23 |

| Ag⁺ | 2.68 | 8.93 |

| Hg²⁺ | 13.91 | 46.37 |

| Ni²⁺ | 16.63 | 55.43 |

Biological Activity and Mechanistic Studies (In Vitro, Non-Clinical)

The therapeutic potential of this compound, also known as 2-styryl-4-quinolinol, and its derivatives has been extensively explored through a variety of in vitro, non-clinical studies. These investigations have unveiled a broad spectrum of biological activities, shedding light on their mechanisms of action at the cellular and molecular levels.

In Vitro Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial, Antitubercular)

Derivatives of the 2-styrylquinoline (B1231325) scaffold have demonstrated significant promise as antimicrobial agents, exhibiting activity against a wide range of pathogens.

Antibacterial and Antifungal Activities:

Novel quinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both bacterial and fungal pathogens. Certain compounds have shown potent, broad-spectrum activity. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.66–5.29 μg/ml against tested strains. nih.gov One particular derivative exhibited notable activity against most of the tested bacteria and fungi, with MIC values ranging from 0.66–3.98 μg/ml. nih.gov The antibacterial activity of these compounds is, in some cases, mediated through the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Quinolinequinones have also been investigated, showing significant activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Some of these compounds also displayed activity against Enterococcus faecalis. nih.gov The antifungal potential of quinoline derivatives has also been noted, with some showing efficacy against Candida albicans and Candida parapsilosis. nih.gov Hybrids of quinoline with other heterocyclic structures, such as hydroxyimidazolium salts, have also been prepared and tested, with some showing remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Selected 2-Styrylquinoline Analogs

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 14 | Streptococcus pneumoniae | 0.66 - 3.98 | nih.gov |

| Derivative 14 | Bacillus subtilis | 0.66 - 3.98 | nih.gov |

| Derivative 14 | Pseudomonas aeruginosa | 0.66 - 3.98 | nih.gov |

| Derivative 14 | Escherichia coli | 0.66 - 3.98 | nih.gov |

| Compound 4 | Staphylococcus aureus | 6.25 | researchgate.net |

| Quinoline-based hybrid 7b | Staphylococcus aureus | 2 | nih.gov |

Antimalarial Activity:

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov Styrylquinoline derivatives have been identified as promising antimalarial compounds, with some exhibiting potent activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov For example, the styrylquinoline UCF501 showed promising in vitro and in vivo antiplasmodial activity. nih.gov Further optimization of this lead compound led to the development of analogs with significantly enhanced potency; for instance, a chlorostyrylquinoline bearing a fluoro group on the benzene (B151609) ring was found to be approximately 14-fold more potent than the parent compound. nih.gov

Antitubercular Activity:

Derivatives of 2-styrylquinoline have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Some of these compounds have shown long-lasting antituberculous activity in non-clinical models. nih.gov More recent strategies have involved the molecular hybridization of the quinoline core with other pharmacophores, such as the 1,2,3-triazole moiety, to develop new antitubercular agents. nih.gov This approach has yielded compounds with significant efficacy against various mycobacterial strains, including M. tuberculosis. nih.gov

In Vitro Antiviral Activities

While less extensively studied than their other biological activities, some quinoline derivatives have been evaluated for their in vitro antiviral potential. nih.gov Research in this area has explored the activity of related heterocyclic systems, such as quinazolinones, against a panel of viruses including Herpes Simplex Virus (HSV), vaccinia virus, and Human Immunodeficiency Virus (HIV). nih.govnih.gov For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and tested, with one compound exhibiting distinct antiviral activity against both Herpes Simplex and vaccinia viruses. nih.gov The study of 2-styrylquinoline derivatives specifically for antiviral applications remains an area for further investigation.

In Vitro Anticancer and Antiproliferative Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction, ROS Generation)

The anticancer properties of this compound and its analogs have been a major focus of research, with numerous studies elucidating their mechanisms of action against various cancer cell lines.

Cell Cycle Arrest:

Styrylquinoline derivatives have been shown to induce cell cycle arrest in cancer cells. nih.gov In human colon carcinoma and glioblastoma cell lines, the most active derivatives were found to block the cell cycle at the S-phase. physchemres.org This arrest of the cell cycle progression prevents cancer cells from dividing and proliferating. In some instances, G0/G1 phase cell cycle arrest has also been observed in leukemic cell lines treated with certain quinoline derivatives. nih.gov

Apoptosis Induction:

A key mechanism of the anticancer activity of styrylquinolines is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger a p53-independent apoptotic pathway. nih.govphyschemres.org This is particularly significant as the p53 tumor suppressor gene is often mutated in cancer cells. The induction of apoptosis is evidenced by increased levels of key executioner proteins like caspase-3. nih.gov

Reactive Oxygen Species (ROS) Generation:

Several studies have demonstrated that styrylquinoline derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com The overproduction of ROS leads to oxidative stress, which can damage cellular components and trigger cell death pathways. physchemres.org The chelating properties of the quinoline ring are thought to contribute to this pro-oxidant effect. mdpi.com

Interactive Data Table: Anticancer Mechanisms of 2-Styrylquinoline Derivatives

| Mechanism | Cancer Cell Line | Observed Effect | Reference |

| Cell Cycle Arrest | HCT 116 (Colon Carcinoma) | S-Phase Arrest | physchemres.org |

| Cell Cycle Arrest | U-251 (Glioblastoma) | S-Phase Arrest | physchemres.org |

| Cell Cycle Arrest | MLLr (Leukemia) | G0/G1 Phase Arrest | nih.gov |

| Apoptosis Induction | HCT 116 (Colon Carcinoma) | p53-independent apoptosis | nih.gov |

| Apoptosis Induction | SW620 (Colon Adenocarcinoma) | Increased Caspase-3 levels | nih.gov |

| ROS Generation | HCT 116 (Colon Carcinoma) | Increased ROS production | nih.gov |

| ROS Generation | SW480 & SW620 (Colon Adenocarcinoma) | Pro-oxidant response | nih.govmdpi.com |

Enzyme Inhibition Studies (In Vitro, e.g., Gyrase, ATP Synthase, Tubulin Binding)

The biological activities of 2-styrylquinoline derivatives can often be attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

Gyrase Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. nih.gov Novel quinoline derivatives have been designed and synthesized as DNA gyrase inhibitors. nih.gov In vitro studies have confirmed that the antimicrobial action of some of these compounds is mediated through the inhibition of E. coli DNA gyrase, with some derivatives showing potent inhibitory activity. nih.gov

Tubulin Binding:

Tubulin is a key protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a successful strategy in cancer chemotherapy. scispace.com Styrylquinoline analogs have been identified as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. scispace.com Computational studies, including docking and molecular dynamics simulations, have been used to investigate the binding of styrylquinolines to tubulin. nih.gov